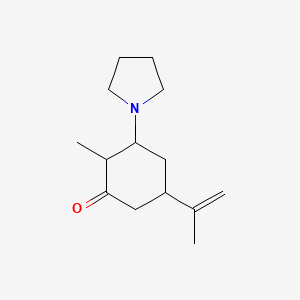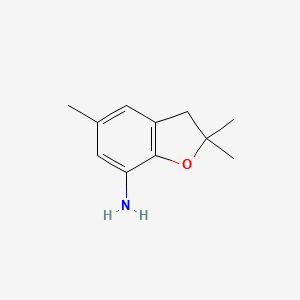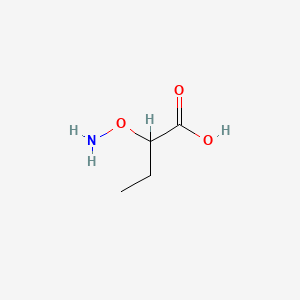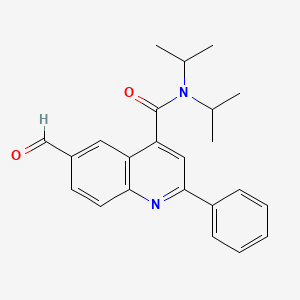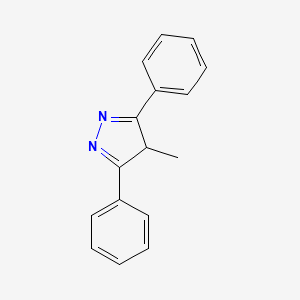![molecular formula C14H17N B12898949 Cyclohepta[b]pyrrole, 3-ethyl-2-propyl- CAS No. 192389-25-6](/img/structure/B12898949.png)
Cyclohepta[b]pyrrole, 3-ethyl-2-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ETHYL-2-PROPYLCYCLOHEPTA[B]PYRROLE is a heterocyclic compound that belongs to the pyrrole family. Pyrroles are known for their biological activity and are found in many natural products and pharmaceuticals . This compound is characterized by a seven-membered ring fused to a pyrrole ring, with ethyl and propyl substituents at the 3 and 2 positions, respectively .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-ETHYL-2-PROPYLCYCLOHEPTA[B]PYRROLE can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, where a 2,5-dimethoxytetrahydrofuran reacts with primary amines under mild conditions . Another method includes the cycloaddition of N-acyl α-amino acids to 2-bromo-3,3,3-trifluoropropene .
Industrial Production Methods: Industrial production often employs multicomponent reactions (MCRs) due to their efficiency and high yield. For instance, a three-component reaction involving 3-oxopropanethioamides, oxalaldehyde, and acetonitrile in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) can be used .
Analyse Des Réactions Chimiques
Types of Reactions: 3-ETHYL-2-PROPYLCYCLOHEPTA[B]PYRROLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, where halogens or other groups replace hydrogen atoms on the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, sulfonyl chlorides, benzoyl chloride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
3-ETHYL-2-PROPYLCYCLOHEPTA[B]PYRROLE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Utilized in the production of organic dyes, conjugated polymers, and optoelectronic devices.
Mécanisme D'action
The mechanism of action of 3-ETHYL-2-PROPYLCYCLOHEPTA[B]PYRROLE involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Pyrrole: The parent compound, known for its biological activity.
Indole: Another heterocyclic compound with a similar structure and diverse biological activities.
Uniqueness: 3-ETHYL-2-PROPYLCYCLOHEPTA[B]PYRROLE is unique due to its seven-membered ring fused to a pyrrole ring, which imparts distinct chemical and biological properties. Its specific substituents (ethyl and propyl groups) further differentiate it from other pyrrole derivatives, potentially leading to unique reactivity and applications .
Propriétés
Numéro CAS |
192389-25-6 |
|---|---|
Formule moléculaire |
C14H17N |
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
3-ethyl-2-propylcyclohepta[b]pyrrole |
InChI |
InChI=1S/C14H17N/c1-3-8-13-11(4-2)12-9-6-5-7-10-14(12)15-13/h5-7,9-10H,3-4,8H2,1-2H3 |
Clé InChI |
ZFDMOCAIVRFGGK-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C2=CC=CC=CC2=N1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine](/img/structure/B12898875.png)
